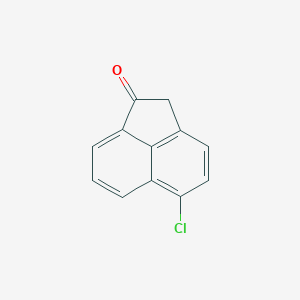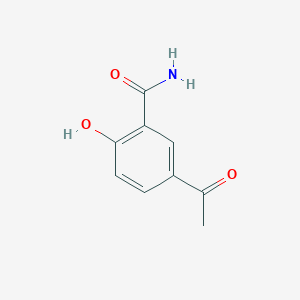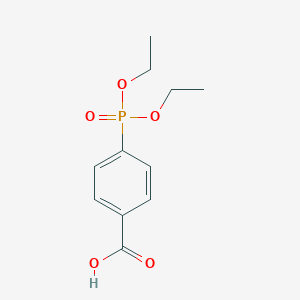
5-Chloroacenaphthenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloroacenaphthenone is a chemical compound that belongs to the family of acenaphthene derivatives. It is characterized by the presence of a chlorine atom attached to the acenaphthene structure. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.
Vorbereitungsmethoden
The preparation of 5-Chloroacenaphthenone can be achieved through several synthetic routes. One common method involves the chlorination of acenaphthene. This process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position on the acenaphthene ring .
Another method involves the use of triphosgene as a chlorination reagent. This approach is efficient and can be optimized for high yields by adjusting reaction conditions such as temperature, time, and solvent choice .
Analyse Chemischer Reaktionen
5-Chloroacenaphthenone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form acenaphthoquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or hydrocarbon derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-Chloroacenaphthenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fluorescent dyes and pharmaceuticals.
Biology: This compound is utilized in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and protein interactions.
Medicine: In medical research, this compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: It is employed in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 5-Chloroacenaphthenone involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various cellular processes and pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-Chloroacenaphthenone can be compared with other acenaphthene derivatives, such as:
Acenaphthenequinone: This compound is similar in structure but lacks the chlorine atom. It is used in the synthesis of heterocyclic compounds and has applications in photochemistry.
5-Bromoacenaphthen-1-one: This derivative has a bromine atom instead of chlorine. It exhibits similar reactivity but may have different physical properties and applications.
Acenaphthylene: This compound is an unsaturated derivative of acenaphthene and is used in the synthesis of various organic compounds, including polymers and dyes.
This compound is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties that are valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
5-chloro-2H-acenaphthylen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO/c13-10-5-4-7-6-11(14)9-3-1-2-8(10)12(7)9/h1-5H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGYNKVSELKHQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B129780.png)










![5-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]pentanenitrile](/img/structure/B129811.png)


